![molecular formula C36H34Cl2N6O5 B154285 Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate CAS No. 89848-11-3](/img/structure/B154285.png)
Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate
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Description
Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate is a useful research compound. Its molecular formula is C36H34Cl2N6O5 and its molecular weight is 701.6 g/mol. The purity is usually 95%.
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Biological Activity
Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate is a complex compound with significant biological activity, particularly in the context of antifungal properties. This article provides a detailed examination of its biological activities, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is C34H34Cl2N8O4 with a molecular weight of 689.59 g/mol. Its structure features a triazole ring and a dioxolane moiety, which are known to contribute to its biological effectiveness.
Chemical Data
Property | Value |
---|---|
Molecular Formula | C34H34Cl2N8O4 |
Molecular Weight | 689.59 g/mol |
CAS Number | 2818909-56-5 |
SMILES | ClC1=CC(Cl)=CC=C1[C@]2(... |
Antifungal Activity
Recent studies have highlighted the potential of triazole derivatives as antifungal agents. The compound has been shown to inhibit the activity of cytochrome P450-dependent enzymes, specifically lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi . This inhibition leads to the accumulation of toxic sterols and ultimately results in fungal cell death.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications on the triazole and dioxolane structures can significantly enhance antifungal potency. For instance:
- Triazole Moiety : The presence of the triazole ring is essential for antifungal activity, as it interacts with the enzyme's active site.
- Dioxolane Ring : This component aids in increasing lipophilicity, enhancing membrane permeability and bioavailability.
Case Studies
- In Vitro Efficacy : A study evaluated various triazole derivatives against Candida species and Aspergillus strains. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.06 to 2 μg/mL, indicating excellent antifungal activity compared to standard treatments .
- Resistance Mechanisms : Research has shown that triazole compounds can overcome resistance mechanisms often seen in fungal pathogens. The compound's ability to target multiple pathways within the fungal cell enhances its effectiveness against resistant strains .
Comparative Analysis with Other Antifungals
To contextualize the efficacy of this compound, a comparison with other known antifungal agents is presented below:
Compound | MIC (μg/mL) | Mechanism of Action |
---|---|---|
Phenyl N-carbamate | 0.06 - 2 | CYP51 inhibition |
Itraconazole | 0.12 - 3 | CYP51 inhibition |
Fluconazole | 0.25 - 8 | CYP51 inhibition |
Posaconazole | 0.03 - 0.5 | CYP51 inhibition |
Properties
IUPAC Name |
phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34Cl2N6O5/c37-26-6-15-33(34(38)20-26)36(23-44-25-39-24-40-44)47-22-32(49-36)21-46-30-13-11-29(12-14-30)43-18-16-42(17-19-43)28-9-7-27(8-10-28)41-35(45)48-31-4-2-1-3-5-31/h1-15,20,24-25,32H,16-19,21-23H2,(H,41,45)/t32-,36-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGUZSCALGYPPM-IKYOIFQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34Cl2N6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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